1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse pharmacological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused thiazole and purine ring system, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the nature of the substituents in the aldehyde component.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. This includes the use of sonochemical reactions and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole or purine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or dihydropyrimidines .
Scientific Research Applications
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor antagonist.
Mechanism of Action
The mechanism of action of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s thiazole and purine rings allow it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Thiazolopyrimidines: These compounds share a similar fused ring structure and exhibit comparable pharmacological activities.
Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines, have structural similarities but differ in their biological roles.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) also contain a thiazole ring but have different biological functions.
Uniqueness: 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of thiazole and purine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-11-5-4(6(13)10-7(11)14)12-2-3-15-8(12)9-5/h2-3H2,1H3,(H,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGJOMSDSCRNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCSC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24813224 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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